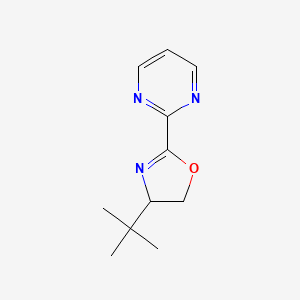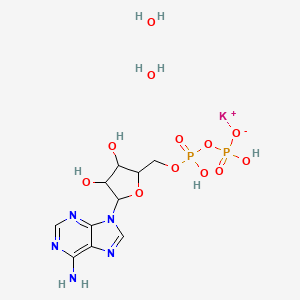
Cyclopentane;(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL is a chiral phosphine ligand known for its high enantioselectivity and efficiency in various catalytic processes. This compound is widely used in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL typically involves the reaction of ferrocene with diphenylphosphine under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure the desired enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process is optimized to maximize yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ferrocenyl derivatives, while reduction can produce various phosphine-containing compounds .
Scientific Research Applications
(S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL involves its interaction with specific molecular targets, such as metal catalysts. The compound’s chiral nature allows it to induce enantioselectivity in catalytic processes, leading to the formation of enantiomerically pure products. The pathways involved often include coordination to metal centers and subsequent catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
®-(+)-[®-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL: This is the enantiomer of the compound and has similar properties but opposite chirality.
(S)-(-)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis, but with a different structure and coordination properties.
(S)-(-)-DIOP: A chiral diphosphine ligand with similar applications in asymmetric catalysis.
Uniqueness
(S)-(-)-[(S)-2-DIPHENYLPHOSPHINOFERROCENYL][2-DIPHENYLPHOSPHINOPHENYL]METHANOL is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ferrocenyl backbone provides stability and versatility, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C41H44FeOP2 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
cyclopentane;(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron |
InChI |
InChI=1S/C36H34OP2.C5H10.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2; |
InChI Key |
XQPDKBFARVLFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)



![1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13396264.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B13396267.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13396268.png)


![5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid](/img/structure/B13396275.png)


![2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13396286.png)
